1-(2-Phenylquinolin-7-yl)-ethanol
Description
1-(2-Phenylquinolin-7-yl)-ethanol is a quinoline derivative featuring a phenyl substituent at the 2-position of the quinoline ring and an ethanol group at the 7-position.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(2-phenylquinolin-7-yl)ethanol |
InChI |
InChI=1S/C17H15NO/c1-12(19)15-8-7-14-9-10-16(18-17(14)11-15)13-5-3-2-4-6-13/h2-12,19H,1H3 |
InChI Key |
SKXGROQMGVWARA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Quinoline Core
The position and nature of substituents significantly influence physicochemical and biological properties:
*Calculated based on molecular formula C₁₇H₁₅NO.
- Positional Isomerism: The ethanol group at C7 in this compound contrasts with C8-substituted analogs (e.g., 1-[8-(3-fluorophenyl)quinolin-7-yl]ethanol). This positional difference may alter steric hindrance and electronic effects, impacting solubility or target binding .
- Electron-Withdrawing vs.
Physicochemical Properties
- Solubility: Ethanol derivatives (e.g., this compound) are likely more polar than aryl-substituted analogs (C1–C7), enhancing aqueous solubility.
- Stability: Thioether-containing quinolones (e.g., 7a–7c in ) demonstrate higher thermal stability due to sulfur’s electron-rich nature, whereas the target compound’s hydroxyl group may increase susceptibility to oxidation .
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